molecular formula C21H22N4O2S B6477337 N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 2640970-42-7

N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B6477337
CAS No.: 2640970-42-7
M. Wt: 394.5 g/mol
InChI Key: FMVQHUDIHFAGFE-UHFFFAOYSA-N
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Description

N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.14634713 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has indicated that N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide exhibits potential anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation by modulating key signaling pathways.

  • Mechanism : The compound acts as a competitive inhibitor for ATP-binding sites on kinases, disrupting their function and leading to reduced cell growth and increased apoptosis in cancer cell lines.

Enzyme Inhibition

The compound has been shown to inhibit specific metabolic enzymes, affecting cellular energy production pathways. This inhibition can alter metabolic flux, potentially leading to therapeutic effects in diseases characterized by dysregulated metabolism.

  • Example : Inhibitory effects on enzymes involved in glycolysis have been documented, suggesting applications in metabolic disorders such as diabetes.

Antioxidant Properties

Compounds with similar structures have been associated with antioxidant activities. This compound is hypothesized to exhibit similar properties, contributing to cellular protection against oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study 1Investigated related pyrazole derivatives for anti-tumor activity; some derivatives exhibited significant inhibition of cancer cell lines.
Study 2Demonstrated that the compound inhibits specific metabolic enzymes, affecting cellular energy production pathways.
Study 3Reported on the structure-activity relationship of similar compounds; highlighted the importance of substituents on pyrazole rings for enhancing biological activity.

Biochemical Properties

The compound interacts with several enzymes and proteins within biochemical pathways:

Enzyme Inhibition

It binds to active sites of specific enzymes, preventing substrate access and subsequent catalytic activity. This inhibition can lead to therapeutic effects in diseases characterized by dysregulated metabolism.

Gene Expression Modulation

This compound has been observed to downregulate genes associated with cell proliferation, suggesting potential applications in cancer therapy where controlling cell growth is crucial.

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-25-18(12-14-23-25)16-9-7-15(8-10-16)11-13-22-20(26)21(27)24-17-5-3-4-6-19(17)28-2/h3-10,12,14H,11,13H2,1-2H3,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVQHUDIHFAGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.